Sodium difluorodihydroxyborate(1-)

Description

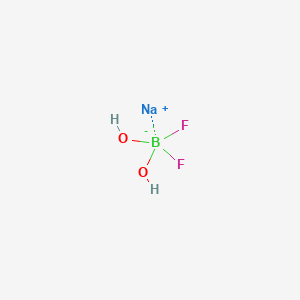

Sodium difluorodihydroxyborate(1−) (CAS 85409-42-3) is an inorganic borate compound with the molecular formula BF₂H₂O₂·Na. It belongs to a class of fluoroborates characterized by a tetrahedral boron center coordinated with two fluorine atoms, two hydroxyl groups, and a sodium counterion . This compound is structurally analogous to other alkali metal fluoroborates but exhibits distinct physicochemical properties due to the sodium cation's smaller ionic radius and lower molecular weight compared to potassium or lithium analogues.

Properties

CAS No. |

85409-42-3 |

|---|---|

Molecular Formula |

BF2H2NaO2 |

Molecular Weight |

105.81 g/mol |

IUPAC Name |

sodium;difluoro(dihydroxy)boranuide |

InChI |

InChI=1S/BF2H2O2.Na/c2-1(3,4)5;/h4-5H;/q-1;+1 |

InChI Key |

JUMOEKDXORQUET-UHFFFAOYSA-N |

SMILES |

[B-](O)(O)(F)F.[Na+] |

Canonical SMILES |

[B-](O)(O)(F)F.[Na+] |

Other CAS No. |

85409-42-3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Potassium Difluorodihydroxyborate(1−) (CAS 85392-66-1)

Molecular Formula : H₂BF₂KO₂

Molecular Weight : 121.92 g/mol

Key Differences :

- Cation Effect : The potassium cation (K⁺) increases molecular weight compared to sodium (Na⁺), influencing solubility and thermal stability. Potassium salts generally exhibit higher solubility in polar solvents than sodium salts due to larger ionic radii.

- Safety Profile : Classified under acute oral toxicity category 4 (LD₅₀ >2,000 mg/kg), indicating low hazard for ingestion . Sodium difluorodihydroxyborate(1−) may share similar toxicity but lacks explicit data in the provided evidence.

Lithium Difluoro(oxalato)borate(1−) (CAS 409071-16-5)

Molecular Formula: C₂BF₂O₄·Li Molecular Weight: Not explicitly stated, but estimated to be ~155.8 g/mol. Key Differences:

- Structural Complexity : Incorporates an oxalate ligand (C₂O₄²⁻), creating a more complex coordination environment for boron. This enhances stability in electrochemical applications, such as lithium-ion battery electrolytes .

- Cation Role : The lithium cation (Li⁺) is critical for compatibility with battery chemistries, unlike sodium or potassium analogues.

- Hazard Profile : Labeled with risk codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), indicating higher handling precautions compared to simpler fluoroborates .

Sodium Fluoroborate (CAS 13755-29-8)

Molecular Formula : NaBF₄

Molecular Weight : 109.79 g/mol

Key Differences :

- Composition : Contains four fluorine atoms (BF₄⁻) instead of mixed fluorine/hydroxyl ligands. This results in higher thermal stability and different reactivity.

- Applications : Widely used in metal finishing, fluxes, and as a catalyst in organic synthesis . Sodium difluorodihydroxyborate(1−) may have overlapping uses but with distinct ligand-driven properties.

Comparative Data Table

Research Findings and Discussion

- Cation Influence: The sodium and potassium analogues exhibit similar chemical behavior due to shared fluoroborate anions, but sodium’s lower molecular weight may enhance solubility in aqueous systems. In contrast, lithium’s oxalato complex is tailored for non-aqueous applications like batteries.

- Safety Considerations : Potassium difluorodihydroxyborate(1−) has well-documented low oral toxicity, while lithium difluoro(oxalato)borate(1−) requires stricter handling due to irritant properties . Sodium difluorodihydroxyborate(1−) likely falls between these extremes but requires further toxicological study.

- Industrial Relevance : Sodium fluoroborate (NaBF₄) is more prevalent in metalworking, whereas sodium difluorodihydroxyborate(1−) may find specialized roles in synthesis or material science due to its mixed ligand system.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.